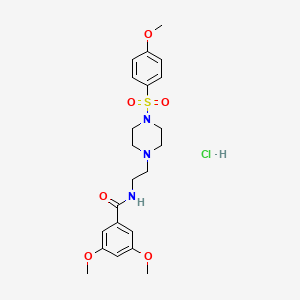

3,5-dimethoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

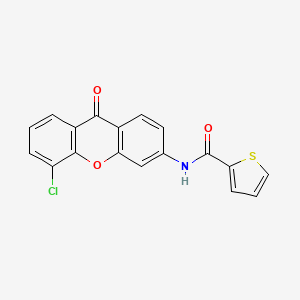

The compound “3,5-dimethoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride” is a complex organic molecule. It contains several functional groups including methoxy groups, a sulfonyl group, a piperazine ring, and a benzamide group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzamide group and the piperazine ring would likely contribute significantly to the overall structure .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the polar amide group and the charged hydrochloride group could make it soluble in polar solvents .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity :

- Synthesis of novel heterocyclic compounds, including those derived from benzodifuranyl structures, has been reported for their potential as analgesic and anti-inflammatory agents. These compounds show significant inhibitory activity on cyclooxygenase-2 (COX-2), with potential therapeutic applications in inflammation and pain management (Abu‐Hashem et al., 2020).

Antiviral Research :

- Piperazine derivatives have been studied for their inhibition of HIV-1 reverse transcriptase, leading to the development of novel classes of non-nucleoside HIV-1 reverse transcriptase inhibitors. These findings are crucial for advancing HIV/AIDS treatment strategies (Romero et al., 1994).

Dopamine Receptor Studies :

- Research on benzamide derivatives like PB12 has led to the identification of compounds with moderate to high affinity for dopamine D(3) receptors. Such studies are significant for understanding the role of dopamine receptors in neurological and psychiatric disorders (Leopoldo et al., 2002).

Metabolism and Drug Development :

- Studies on the metabolism of novel antidepressants involving piperazine structures, like Lu AA21004, provide insights into the metabolic pathways and enzymatic interactions of these compounds. This information is critical for drug development and safety evaluation (Hvenegaard et al., 2012).

Antimicrobial Activity :

- Synthesis of triazole derivatives and their evaluation for antimicrobial activities has been a significant area of research. The development of new compounds with potential antimicrobial properties is vital for addressing the growing issue of antibiotic resistance (Bektaş et al., 2007).

Serotonin Receptor Agonism :

- Benzamide derivatives have been synthesized and evaluated for their effects on gastrointestinal motility, acting as serotonin 4 receptor agonists. Such studies contribute to the development of new treatments for gastrointestinal disorders (Sonda et al., 2004).

5-HT7 Receptor Antagonists :

- Research on the preparation and evaluation of piperazine derivatives as 5-HT(7) receptor antagonists highlights their potential in treating disorders associated with this receptor subtype, like depression and anxiety (Yoon et al., 2008).

Enzyme Inhibition Studies :

- The synthesis of O-substituted derivatives of sulfonamides and their bioactivity against enzymes like lipoxygenase, acetylcholinesterase, and butyrylcholinesterase have been investigated. These findings are significant for developing new therapeutic agents for various diseases (Khalid et al., 2013).

Hypoglycemic Agents :

- The structure-activity relationships in hypoglycemic benzoic acid derivatives have been explored, leading to the development of more effective antidiabetic medications like repaglinide (Grell et al., 1998).

Antibacterial Research :

- Synthesis of novel benzamide and sulfonamide derivatives has been undertaken to explore their antibacterial activities, contributing to the development of new antibacterial agents (Vinaya et al., 2008).

Mecanismo De Acción

Target of Action

Similar compounds such as 3,4-dimethoxyphenethylamine have been reported to have some activity as a monoamine oxidase inhibitor . Monoamine oxidases are enzymes that catalyze the oxidation of monoamines, which are neurotransmitters such as dopamine and serotonin. Inhibition of these enzymes can increase the levels of these neurotransmitters, which can have various effects on mood, anxiety, and depression.

Direcciones Futuras

Propiedades

IUPAC Name |

3,5-dimethoxy-N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O6S.ClH/c1-29-18-4-6-21(7-5-18)32(27,28)25-12-10-24(11-13-25)9-8-23-22(26)17-14-19(30-2)16-20(15-17)31-3;/h4-7,14-16H,8-13H2,1-3H3,(H,23,26);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUVXZURBOZHJQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)C3=CC(=CC(=C3)OC)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30ClN3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide](/img/structure/B2936663.png)

![N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2936664.png)

![[1-(Dimethylamino)cyclobutyl]methanesulfonyl chloride hydrochloride](/img/structure/B2936671.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-triethoxybenzamide](/img/structure/B2936672.png)

![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2936673.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2936676.png)

![N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-N-(4-phenoxyphenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2936679.png)

![4-bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2936685.png)